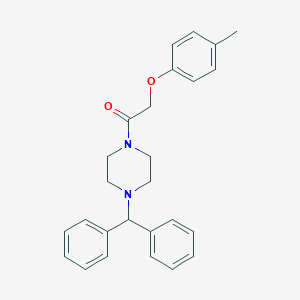![molecular formula C18H23NO B252689 N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B252689.png)
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine, commonly known as 4-MeO-PBP, is a psychoactive drug that belongs to the class of phenethylamines. It is a designer drug, and its chemical structure is similar to other psychoactive drugs such as amphetamines and cathinones. 4-MeO-PBP is known for its stimulant and empathogenic effects and has gained popularity in the recreational drug market. However, it has also been studied for its potential therapeutic applications.
作用機序
The mechanism of action of 4-MeO-PBP involves the inhibition of the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in a mood-enhancing effect. Additionally, 4-MeO-PBP has been found to have agonist activity at the 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MeO-PBP include increased levels of serotonin, dopamine, and norepinephrine in the brain, which can result in a mood-enhancing effect. It has also been found to increase heart rate and blood pressure, which are common effects of stimulant drugs. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 4-MeO-PBP in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a high affinity for the serotonin transporter, which makes it a useful tool for studying the role of the serotonin system in mood regulation. However, one limitation of using 4-MeO-PBP in lab experiments is that it has not been extensively studied, and its long-term effects are not well understood.
将来の方向性
There are several future directions for research on 4-MeO-PBP. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Additionally, further studies are needed to understand its mechanism of action and the long-term effects of its use. Finally, research on the synthesis and purification of 4-MeO-PBP may lead to the development of new psychoactive drugs with therapeutic potential.
合成法
The synthesis of 4-MeO-PBP involves the reaction of 4-methoxybenzyl chloride with 4-phenylbutan-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
4-MeO-PBP has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
製品名 |
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine |
|---|---|
分子式 |
C18H23NO |
分子量 |
269.4 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine |
InChI |
InChI=1S/C18H23NO/c1-15(8-9-16-6-4-3-5-7-16)19-14-17-10-12-18(20-2)13-11-17/h3-7,10-13,15,19H,8-9,14H2,1-2H3 |
InChIキー |
UJLVVIGETAHADM-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=C(C=C2)OC |
正規SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)




![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)


![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)

![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)